molecular formula C7H5F5O B14266609 2,2,3,3,4-Pentafluoro-4-(prop-2-en-1-yl)cyclobutan-1-one CAS No. 155581-08-1

2,2,3,3,4-Pentafluoro-4-(prop-2-en-1-yl)cyclobutan-1-one

Cat. No.: B14266609
CAS No.: 155581-08-1
M. Wt: 200.11 g/mol
InChI Key: GPRHZWGNLMVWCH-UHFFFAOYSA-N
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Description

2,2,3,3,4-Pentafluoro-4-(prop-2-en-1-yl)cyclobutan-1-one: is a fluorinated cyclobutanone derivative. This compound is characterized by the presence of five fluorine atoms and a prop-2-en-1-yl group attached to the cyclobutanone ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4-Pentafluoro-4-(prop-2-en-1-yl)cyclobutan-1-one typically involves the fluorination of cyclobutanone derivatives. One common method is the reaction of cyclobutanone with fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. The reaction conditions often include low temperatures and the use of inert solvents to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The production process is designed to ensure high yield and purity of the final product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the cyclobutanone ring to other functional groups.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemistry: In chemistry, 2,2,3,3,4-Pentafluoro-4-(prop-2-en-1-yl)cyclobutan-1-one is used as a building block for the synthesis of more complex fluorinated compounds.

Biology and Medicine: The compound’s fluorinated nature makes it a valuable tool in medicinal chemistry. Fluorine atoms can significantly alter the biological activity of molecules, making this compound useful in the design of pharmaceuticals with improved efficacy and stability .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 2,2,3,3,4-Pentafluoro-4-(prop-2-en-1-yl)cyclobutan-1-one involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong bonds with other atoms, influencing the compound’s reactivity and stability. The prop-2-en-1-yl group can participate in various chemical reactions, further enhancing the compound’s versatility .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 2,2,3,3,4-Pentafluoro-4-(prop-2-en-1-yl)cyclobutan-1-one lies in its combination of a highly fluorinated cyclobutanone ring with a prop-2-en-1-yl group. This structure imparts unique chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

155581-08-1

Molecular Formula

C7H5F5O

Molecular Weight

200.11 g/mol

IUPAC Name

2,2,3,3,4-pentafluoro-4-prop-2-enylcyclobutan-1-one

InChI

InChI=1S/C7H5F5O/c1-2-3-5(8)4(13)6(9,10)7(5,11)12/h2H,1,3H2

InChI Key

GPRHZWGNLMVWCH-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(C(=O)C(C1(F)F)(F)F)F

Origin of Product

United States

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